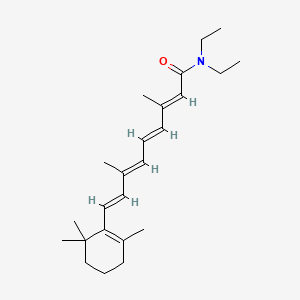

Retinamide, N,N-diethyl-

Description

Structure

3D Structure

Properties

CAS No. |

33631-53-7 |

|---|---|

Molecular Formula |

C24H37NO |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C24H37NO/c1-8-25(9-2)23(26)18-20(4)13-10-12-19(3)15-16-22-21(5)14-11-17-24(22,6)7/h10,12-13,15-16,18H,8-9,11,14,17H2,1-7H3/b13-10+,16-15+,19-12+,20-18+ |

InChI Key |

VGHCEZZEVXSBBU-VVYUTNTRSA-N |

Isomeric SMILES |

CCN(CC)C(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCN(CC)C(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-retinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-retinamide, a derivative of retinoic acid. The document details the most probable synthetic pathways, reaction mechanisms, and provides a detailed, plausible experimental protocol for its preparation. This guide is intended for an audience with a strong background in organic chemistry and drug development.

Introduction

N,N-diethyl-retinamide is a synthetic derivative of all-trans-retinoic acid (ATRA), a metabolite of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development.[1][2][3] The modification of the carboxylic acid moiety of retinoic acid into an amide can alter its physicochemical properties, such as solubility and stability, and its biological activity. While the biological functions of N,N-diethyl-retinamide are not as extensively studied as other retinoids like N-(4-hydroxyphenyl)retinamide (Fenretinide), its synthesis is of interest for the exploration of new retinoid analogs with potentially novel pharmacological profiles.

Synthesis Pathway and Reaction Mechanism

The most direct and industrially scalable method for the synthesis of N,N-diethyl-retinamide is through the amidation of all-trans-retinoic acid. This process involves the activation of the carboxylic acid group of retinoic acid, followed by nucleophilic acyl substitution by diethylamine. Two primary pathways for this transformation are presented below.

Pathway 1: Activation of Retinoic Acid with Thionyl Chloride

This pathway involves the conversion of retinoic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The resulting retinoyl chloride readily reacts with diethylamine to form the desired amide. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) generated during the reaction.

The reaction mechanism proceeds in two main steps:

-

Formation of Retinoyl Chloride: Retinoic acid reacts with thionyl chloride to form an unstable intermediate, a chlorosulfite ester. This intermediate then decomposes, with the release of sulfur dioxide (SO₂) and a chloride ion, to form the retinoyl chloride.

-

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the retinoyl chloride is attacked by the nucleophilic nitrogen atom of diethylamine. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields N,N-diethyl-retinamide.

A one-pot synthesis protocol, where the activation of the carboxylic acid and the reaction with the amine occur in the same reaction vessel, is an efficient approach for this transformation.

Pathway 2: Amide Coupling using a Condensing Agent

This pathway utilizes a coupling agent to facilitate the direct formation of the amide bond between retinoic acid and diethylamine without the need to isolate the acyl chloride intermediate. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

The general mechanism with a carbodiimide involves:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the O-acylisourea intermediate, leading to the formation of the amide and a urea byproduct (e.g., dicyclohexylurea if DCC is used).

Additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be used to increase the reaction rate and suppress side reactions.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of N,N-diethyl-retinamide based on the pathways described above.

Protocol 1: One-Pot Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride.

Materials:

-

All-trans-retinoic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve all-trans-retinoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (3.0 eq) to the solution, followed by diethylamine (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 1 M NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,N-diethyl-retinamide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis using a Coupling Agent (EDCI/DMAP)

This protocol is based on the synthesis of a similar retinamide, N-(4-ethoxyphenyl)-retinamide.

Materials:

-

All-trans-retinoic acid

-

Diethylamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve all-trans-retinoic acid (1.2 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

-

In a separate flask, mix diethylamine (1.0 eq), DMAP (0.6 eq), and EDCI (1.2 eq) in a mixture of anhydrous DCM and anhydrous DMF.

-

Slowly add the solution of retinoic acid to the mixture containing the amine and coupling agents at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific experimental data for N,N-diethyl-retinamide was found in the literature, the following tables provide representative data from analogous reactions for the synthesis of other N,N-diethylamides and retinamides.

Table 1: Representative Reaction Conditions and Yields for Amide Synthesis

| Carboxylic Acid | Amine | Activating Agent/Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | Benzoic Acid | Diethylamine | SOCl₂/Et₃N | Dichloromethane | 5 min | 86 | Adapted from a general procedure | | m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole | Dichloromethane | Not specified | 94-95 | For N,N-diethyl-m-toluamide | | Retinoic Acid | 4-Ethoxyaniline | EDCI/DMAP | Dichloromethane/DMF | Not specified | 99.9 | For N-(4-ethoxyphenyl)-retinamide |

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for N,N-diethyl-retinamide

Note: These are predicted values and may differ from experimental data.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.1-7.1 | m | 7H | Vinylic protons |

| ~5.8 | s | 1H | Vinylic proton |

| ~3.4 | q | 4H | N-CH₂-CH₃ |

| ~2.0 | s | 3H | C9-CH₃ |

| ~1.7 | s | 3H | C13-CH₃ |

| ~1.2 | t | 6H | N-CH₂-CH₃ |

| ~1.0 | s | 6H | C1-gem-dimethyl |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C=O (amide) |

| ~120-140 | Vinylic carbons |

| ~42 | N-CH₂ |

| ~34 | C1 |

| ~29 | C1-gem-dimethyl |

| ~21 | C9-CH₃ |

| ~13 | C13-CH₃ |

| ~13 | N-CH₂-CH₃ |

Mandatory Visualizations

Caption: Synthesis of N,N-diethyl-retinamide via the retinoyl chloride intermediate.

Caption: Reaction mechanism for the thionyl chloride mediated synthesis.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Chemical Properties and Characterization of N,N-diethylretinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylretinamide is a synthetic derivative of all-trans-retinoic acid, belonging to the retinoid class of compounds. Retinoids are vitamers of vitamin A that play crucial roles in various biological processes, including vision, cell growth and differentiation, and immune function. Due to their significant biological activities, synthetic retinoids are of great interest in medicinal chemistry and drug development, particularly in the fields of dermatology and oncology. This technical guide provides a comprehensive overview of the chemical properties, characterization, and relevant experimental protocols for N,N-diethylretinamide, aimed at supporting research and development efforts in this area.

Chemical and Physical Properties

Table 1: Physicochemical Properties of N,N-diethylretinamide

| Property | Value | Source/Method |

| IUPAC Name | (2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide | PubChem[1] |

| Molecular Formula | C24H37NO | PubChem[1] |

| Molecular Weight | 355.56 g/mol | PubChem[1] |

| CAS Number | 33631-53-7 | PubChem[1] |

| Appearance | Likely a yellow or orange crystalline solid | Inferred from related retinoids |

| Melting Point | Not available (expected to be a solid at room temperature) | - |

| Boiling Point | Not available (likely to decompose at high temperatures) | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); Insoluble in water | Inferred from structure |

Synthesis

N,N-diethylretinamide can be synthesized from all-trans-retinoic acid. A common method for amide synthesis is the activation of the carboxylic acid followed by reaction with the desired amine.

Experimental Protocol: Synthesis of N,N-diethylretinamide

This protocol describes the synthesis of N,N-diethylretinamide from all-trans-retinoic acid via an acyl chloride intermediate.

Materials:

-

all-trans-retinoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethylamine

-

Anhydrous Triethylamine or Pyridine

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Activation of Retinoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve all-trans-retinoic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the solution with stirring. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude retinoyl chloride.

-

-

Amidation:

-

Dissolve the crude retinoyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve an excess (e.g., 2-3 equivalents) of anhydrous diethylamine and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) in anhydrous DCM.

-

Slowly add the diethylamine solution to the retinoyl chloride solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure N,N-diethylretinamide.

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of N,N-diethylretinamide.

Spectroscopic Characterization

The structure of N,N-diethylretinamide can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for N,N-diethylretinamide

| Technique | Expected Features |

| ¹H NMR | Aliphatic Protons: - Signals for the ethyl groups (-CH2-CH3) on the amide nitrogen.- Signals for the methyl groups on the cyclohexene ring and the polyene chain.- Signals for the methylene groups in the cyclohexene ring.Olefinic Protons: - A series of complex multiplets in the downfield region corresponding to the protons on the polyene chain. |

| ¹³C NMR | Aliphatic Carbons: - Signals for the ethyl carbons of the amide.- Signals for the methyl carbons on the cyclohexene ring and polyene chain.- Signals for the quaternary and methylene carbons of the cyclohexene ring.Olefinic and Carbonyl Carbons: - Multiple signals in the downfield region for the sp² carbons of the polyene chain.- A signal for the amide carbonyl carbon. |

| FTIR (cm⁻¹) | - C=O stretch (Amide I): ~1630-1680 cm⁻¹ (strong)- C-N stretch: ~1250-1350 cm⁻¹- C=C stretch (alkene): ~1600-1650 cm⁻¹ (medium)- C-H stretch (sp²): ~3000-3100 cm⁻¹- C-H stretch (sp³): ~2850-3000 cm⁻¹ |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 355- Major Fragments: Loss of the diethylamino group, cleavage at various points along the polyene chain. A prominent fragment corresponding to the acylium ion is expected. |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of retinoids.

Experimental Protocol: HPLC Analysis of N,N-diethylretinamide

This protocol provides a general method for the analysis of N,N-diethylretinamide using reverse-phase HPLC.

Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Acetic acid (optional, for mobile phase modification)

-

N,N-diethylretinamide standard

-

Sample for analysis

Procedure:

-

Preparation of Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of acetonitrile, water, and/or methanol. A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example, a gradient of 70% to 100% acetonitrile in water over 20 minutes.

-

A small amount of acid (e.g., 0.1% formic acid) can be added to both the aqueous and organic phases to improve peak shape.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of N,N-diethylretinamide standard in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution to create a calibration curve.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

-

HPLC Analysis:

-

Set the flow rate of the mobile phase (e.g., 1 mL/min).

-

Set the UV detector to monitor at the wavelength of maximum absorbance for N,N-diethylretinamide (expected to be around 350 nm, similar to other retinoids).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to N,N-diethylretinamide by comparing its retention time with that of the standard.

-

Quantify the amount of N,N-diethylretinamide in the sample using the calibration curve.

-

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of N,N-diethylretinamide.

Biological Activity and Signaling Pathways

Retinoids exert their biological effects primarily through the activation of nuclear hormone receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. While specific data for N,N-diethylretinamide is limited, it is expected to interact with this signaling pathway.

Diagram 3: General Retinoid Signaling Pathway

Caption: Simplified retinoid signaling pathway via RAR/RXR activation.

Experimental Protocol: Luciferase Reporter Assay for RAR Activation

This protocol describes a cell-based assay to determine if N,N-diethylretinamide can activate RAR-mediated gene transcription.

Materials and Equipment:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Plasmid encoding a luciferase reporter gene under the control of a RARE promoter

-

Plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

N,N-diethylretinamide

-

Positive control (e.g., all-trans-retinoic acid)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the RARE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of N,N-diethylretinamide, a positive control (all-trans-retinoic acid), and a vehicle control (e.g., DMSO).

-

Incubate the cells for another 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity (from the RARE reporter) and the Renilla luciferase activity (from the control reporter) in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of N,N-diethylretinamide to generate a dose-response curve and determine the EC50 value.

-

Diagram 4: Luciferase Reporter Assay Workflow

Caption: Workflow for a luciferase reporter assay to measure RAR activation.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and characterization of N,N-diethylretinamide. While some experimental data for this specific compound are not widely published, the provided information, based on the well-understood chemistry and biology of the retinoid class, offers a robust framework for researchers. The detailed experimental protocols for synthesis, analysis, and biological evaluation will serve as valuable resources for scientists and drug development professionals working with N,N-diethylretinamide and related compounds. Further research is warranted to fully elucidate the specific physicochemical properties and biological activity profile of this promising synthetic retinoid.

References

The Presumed Mechanism of Action of N,N-diethyl-retinamide in Skin Cells: A Technical Guide

Introduction

N,N-diethyl-retinamide is a synthetic derivative of Vitamin A. Like other retinoids, it is expected to exert its effects on skin cells by modulating gene expression, leading to changes in cellular processes such as proliferation, differentiation, and extracellular matrix synthesis. This guide outlines the core mechanisms by which retinoids are understood to function in the skin, providing a framework for the likely action of N,N-diethyl-retinamide.

Core Mechanism of Action: Nuclear Receptor Signaling

The primary mechanism of action for retinoids is the activation of nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[1][3]

In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, along with corepressor proteins that inhibit gene transcription.[1] Upon ligand binding, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This complex then initiates the transcription of target genes.[1]

Effects on Skin Cells

Keratinocytes

Retinoids have a profound effect on the epidermis by influencing the proliferation and differentiation of keratinocytes.[4] They can increase epidermal thickness by stimulating keratinocyte proliferation.[5] Retinoids also modulate the expression of various keratins, which are key structural proteins in the epidermis.[2]

Fibroblasts and Collagen Synthesis

In the dermis, retinoids stimulate fibroblasts to increase the production of extracellular matrix components, most notably collagen.[6][7] This is a key aspect of their anti-aging effects. Topical application of retinoids has been shown to increase the deposition of new collagen in the dermis.[6] The proposed mechanism involves the retinoid-induced transcription of genes encoding for procollagen.

Melanocytes and Pigmentation

Retinoids can also influence skin pigmentation by affecting melanocytes. They are known to decrease melanin production, which contributes to their use in treating hyperpigmentation.[8][9] The mechanism is thought to involve the inhibition of tyrosinase, a key enzyme in melanin synthesis, and the interference with melanosome transfer to keratinocytes.[8]

Quantitative Data (Representative of other Retinoids)

The following tables summarize quantitative data from studies on well-characterized retinoids. This data is provided to give an indication of the expected potency and efficacy of a synthetic retinoid like N,N-diethyl-retinamide.

Table 1: Receptor Binding Affinities (Kd, nM)

| Compound | RARα | RARβ | RARγ |

| Tretinoin | 0.2 | 0.2 | 0.5 |

| Retinol | >1000 | >1000 | >1000 |

Data is illustrative and compiled from various sources in the scientific literature.

Table 2: In Vitro Efficacy on Collagen Synthesis

| Compound | Concentration (µM) | Increase in Procollagen I (%) | Cell Type |

| Tretinoin | 1 | 80 | Human Dermal Fibroblasts |

| Retinol | 10 | 50 | Human Dermal Fibroblasts |

Data is illustrative and compiled from various sources in the scientific literature.

Experimental Protocols (Representative)

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of retinoids.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of a test compound to RAR and RXR subtypes.

Methodology:

-

Receptor Preparation: Full-length human RAR and RXR subtypes are expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

-

Binding Reaction: The purified receptors are incubated with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs) and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to the dissociation constant (Kd).

In Vitro Collagen Synthesis Assay

Objective: To quantify the effect of a test compound on collagen production in human dermal fibroblasts.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media until they reach sub-confluence.

-

Treatment: The cells are treated with varying concentrations of the test compound or a vehicle control for a specified period (e.g., 48 hours).

-

Procollagen Quantification: The amount of procollagen type I in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Normalization: The procollagen levels are normalized to the total protein content of the cell lysate.

-

Statistical Analysis: The results are analyzed for statistical significance compared to the vehicle control.

Conclusion

While specific data for N,N-diethyl-retinamide is lacking, the well-established mechanisms of other synthetic retinoids provide a strong foundation for understanding its likely biological activity in skin cells. It is presumed to act as a ligand for the retinoic acid receptors, modulating gene expression to influence key cellular processes in the epidermis and dermis. Further research is necessary to definitively elucidate the precise mechanism of action and quantitative parameters of N,N-diethyl-retinamide.

References

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular mechanisms of retinoid actions in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. Topical all-trans retinoic acid stimulates collagen synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Pigmentary Natural Compounds and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of N,N-diethyl-retinamide with Retinoid Receptors RAR and RXR

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of physiological processes, including cellular proliferation and differentiation, embryonic development, and immune function.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] Each family comprises three subtypes: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, respectively.[1]

These receptors function as ligand-inducible transcription factors. In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene transcription.[2][3] Upon binding of an agonist ligand to RAR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes.[2][3] RXRs can also form homodimers and heterodimers with other nuclear receptors, playing a central role in various signaling pathways.[1]

N,N-diethyl-retinamide is a synthetic derivative of retinoic acid, characterized by the substitution of the carboxylic acid group with a diethylamide moiety. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and activation potential for RAR and RXR. Understanding these interactions is crucial for the development of novel therapeutic agents targeting the retinoid signaling pathway.

Retinoid Receptor Signaling Pathway

The canonical retinoid signaling pathway is initiated by the binding of a retinoid to its cognate receptor within the nucleus. The subsequent cascade of events leading to gene transcription is depicted in the diagram below.

Quantitative Analysis of Receptor Interaction

A thorough understanding of the interaction between N,N-diethyl-retinamide and retinoid receptors requires quantitative data from various biochemical and cell-based assays. While specific data for N,N-diethyl-retinamide is not currently available in published literature, the following tables outline the types of data that are essential for characterizing such interactions. For comparative purposes, data for the natural ligand, all-trans retinoic acid (ATRA), are often used as a benchmark.

Table 1: Competitive Binding Assay Data

| Compound | Receptor | Kd (nM) | Ki (nM) | Reference |

| N,N-diethyl-retinamide | RARα | Data not available | Data not available | |

| N,N-diethyl-retinamide | RARβ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RARγ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRα | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRβ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRγ | Data not available | Data not available | |

| all-trans Retinoic Acid | RARα | ~0.2 | - | [1] |

| all-trans Retinoic Acid | RARβ | ~0.2 | - | [1] |

| all-trans Retinoic Acid | RARγ | ~0.2 | - | [1] |

Table 2: Transcriptional Activation Assay Data

| Compound | Receptor | EC50 (nM) | Max Fold Activation | Reference |

| N,N-diethyl-retinamide | RARα | Data not available | Data not available | |

| N,N-diethyl-retinamide | RARβ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RARγ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRα | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRβ | Data not available | Data not available | |

| N,N-diethyl-retinamide | RXRγ | Data not available | Data not available | |

| all-trans Retinoic Acid | RARα | ~10 | High | [1] |

| all-trans Retinoic Acid | RARβ | ~10 | High | [1] |

| all-trans Retinoic Acid | RARγ | ~10 | High | [1] |

Experimental Protocols

The characterization of a novel retinoid's interaction with RAR and RXR involves a series of well-established experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of N,N-diethyl-retinamide for RAR and RXR subtypes.

Materials:

-

Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ ligand-binding domains (LBDs).

-

Radioligand: [3H]-all-trans retinoic acid for RARs or [3H]-9-cis retinoic acid for RXRs.

-

Test compound: N,N-diethyl-retinamide.

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).

-

Scintillation vials and scintillation cocktail.

-

Filter plates and vacuum manifold.

Procedure:

-

A constant concentration of the purified receptor LBD and the radioligand are incubated in the binding buffer.

-

Increasing concentrations of unlabeled N,N-diethyl-retinamide are added to the incubation mixture.

-

The mixture is incubated at 4°C for a sufficient time to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a filter plate.

-

The filters are washed with cold binding buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of N,N-diethyl-retinamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Transcriptional Activation (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy (maximal activation) of N,N-diethyl-retinamide as an agonist for RAR and RXR subtypes.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1).

-

Expression vectors for full-length RAR or RXR subtypes.

-

Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound: N,N-diethyl-retinamide.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

Cells are co-transfected with the receptor expression vector and the reporter plasmid.

-

After an incubation period to allow for receptor and reporter expression, the cells are treated with increasing concentrations of N,N-diethyl-retinamide.

-

The cells are incubated for an additional 18-24 hours.

-

The cells are lysed, and the activity of the reporter enzyme is measured.

-

The dose-response curve is plotted, and the EC50 and maximal activation are determined.

Structure-Activity Relationship and Qualitative Assessment

Based on the structure of N,N-diethyl-retinamide, some qualitative predictions regarding its interaction with retinoid receptors can be made. The replacement of the terminal carboxylic acid group of retinoic acid with a diethylamide moiety introduces a bulkier, non-ionizable group.

-

Binding to RAR: The carboxylic acid group of all-trans retinoic acid is a key pharmacophore for high-affinity binding to the RAR ligand-binding pocket, forming critical hydrogen bonds. The presence of the diethylamide group in N,N-diethyl-retinamide is likely to disrupt these interactions, which would be expected to result in a significantly lower binding affinity for all RAR subtypes compared to ATRA. Studies on other N-substituted retinamides, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have shown substantially weaker binding to RARs than retinoic acid.[5]

-

Binding to RXR: The ligand-binding pocket of RXR is known to accommodate different ligand shapes compared to RAR. However, the requirement for specific polar interactions for high-affinity binding is still crucial. It is plausible that N,N-diethyl-retinamide will also exhibit low affinity for RXR subtypes.

-

Transcriptional Activation: The ability of a ligand to activate transcription is dependent on its ability to induce the correct conformational change in the receptor to facilitate coactivator recruitment. Given the likely reduced binding affinity, it is predicted that N,N-diethyl-retinamide will be a weak agonist, if at all, for both RAR and RXR. It is also possible that it could act as an antagonist by binding to the receptor without inducing the active conformation, thereby blocking the binding of endogenous agonists.

Conclusion

N,N-diethyl-retinamide represents a synthetic modification of the endogenous retinoid signaling molecule, all-trans retinoic acid. While a detailed quantitative characterization of its interaction with RAR and RXR is not available in the public domain, this guide provides the essential theoretical and practical framework for such an investigation. Based on structure-activity relationships of related compounds, it is hypothesized that N,N-diethyl-retinamide will exhibit significantly lower binding affinity and transcriptional activation potential for both RAR and RXR compared to natural ligands. Empirical validation through the experimental protocols detailed herein is necessary to confirm these predictions and to fully elucidate the pharmacological profile of this synthetic retinoid. This foundational knowledge is critical for any future development of N,N-diethyl-retinamide for therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Retinoid X receptor (RXR) agonist-induced activation of dominant-negative RXR-retinoic acid receptor alpha403 heterodimers is developmentally regulated during myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NO970580L - Retinoic acid-X-receptor - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and biological activity of novel retinamide and retinoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Fate of N,N-diethyl-retinamide in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies required to investigate the cellular uptake and metabolism of the synthetic retinoid, N,N-diethyl-retinamide, in human keratinocytes. Despite the extensive research on natural retinoids and other synthetic analogues, literature specifically detailing the pharmacokinetics and pharmacodynamics of N,N-diethyl-retinamide at the cellular level is not currently available. Therefore, this document outlines a robust experimental framework, drawing from established protocols for similar compounds, to enable a thorough investigation. It covers detailed experimental protocols for keratinocyte culture, cellular uptake assays, metabolic profiling using HPLC-MS/MS, and the analysis of downstream signaling events. Furthermore, this guide presents visual workflows and hypothetical signaling pathways using the DOT language to facilitate experimental design and data interpretation. The provided information is intended to serve as a foundational resource for researchers aiming to elucidate the biological activity of N,N-diethyl-retinamide in the skin.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various physiological processes in the skin, including cellular proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential has led to the development of numerous synthetic analogues with improved stability and targeted activity. N,N-diethyl-retinamide is one such synthetic retinoid, however, its interaction with keratinocytes, the primary cell type of the epidermis, remains largely uncharacterized. Understanding the cellular uptake, metabolic fate, and subsequent molecular responses to N,N-diethyl-retinamide is paramount for evaluating its potential as a dermatological agent.

This guide provides a detailed roadmap for researchers to systematically investigate the cellular and molecular pharmacology of N,N-diethyl-retinamide in keratinocytes.

Experimental Protocols

Human Keratinocyte Culture

Primary human epidermal keratinocytes (HEK) are the preferred in vitro model for these studies.

Protocol:

-

Thawing and Plating: Cryopreserved HEKs are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a T-75 flask containing pre-warmed keratinocyte serum-free growth medium.

-

Incubation: Flasks are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: The medium is replaced every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin/EDTA solution.[3]

-

Differentiation: To mimic the epidermal environment, keratinocyte differentiation can be induced by culturing the cells in a high-calcium medium (e.g., 1.2-1.8 mM Ca2+).[4]

Cellular Uptake Assay

This protocol is designed to quantify the uptake of N,N-diethyl-retinamide into cultured keratinocytes. The use of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is highly recommended for sensitivity and ease of quantification.[5]

Protocol:

-

Cell Seeding: Seed keratinocytes in 24-well plates and culture until they reach near-confluence.

-

Pre-incubation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then incubate with a serum-free medium for 1 hour at 37°C to equilibrate.

-

Initiation of Uptake: Add the medium containing radiolabeled N,N-diethyl-retinamide at various concentrations and time points.

-

Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a BCA or Bradford assay) to calculate the uptake in pmol/mg of protein.

Metabolism Analysis by HPLC-MS/MS

This protocol outlines the extraction and analysis of N,N-diethyl-retinamide and its potential metabolites from keratinocytes.

Protocol:

-

Cell Treatment: Culture keratinocytes in 6-well plates and treat with N,N-diethyl-retinamide at the desired concentration and for various durations.

-

Cell Harvesting and Extraction:

-

Wash cells with ice-cold PBS.

-

Scrape the cells into a solvent mixture (e.g., hexane:isopropanol or butanol:methanol) for lipid extraction.[7]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the retinoids.

-

Dry the organic extract under a stream of nitrogen.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, water, and a modifier like formic acid to achieve optimal separation.[8]

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and predicted metabolites.

-

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Cellular Uptake of N,N-diethyl-retinamide in Keratinocytes

| Concentration (µM) | Time (hours) | Uptake (pmol/mg protein) |

|---|---|---|

| 1 | 1 | |

| 1 | 4 | |

| 1 | 24 | |

| 10 | 1 | |

| 10 | 4 |

| 10 | 24 | |

Table 2: Metabolic Profile of N,N-diethyl-retinamide in Keratinocytes

| Time (hours) | N,N-diethyl-retinamide (pmol/mg protein) | Metabolite 1 (pmol/mg protein) | Metabolite 2 (pmol/mg protein) |

|---|---|---|---|

| 1 | |||

| 4 |

| 24 | | | |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for studying the cellular uptake and metabolism of N,N-diethyl-retinamide in keratinocytes.

References

- 1. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bioivt.com [bioivt.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Potential Effects of N,N-diethyl-retinamide on Dermal Fibroblast Proliferation: An In-depth Technical Guide

Disclaimer: Scientific literature available in the public domain does not contain specific studies on the effects of N,N-diethyl-retinamide on dermal fibroblast proliferation. This technical guide, therefore, extrapolates potential effects based on the well-documented activities of other retinoids and retinamide derivatives. The experimental protocols and data presented are based on studies of analogous compounds and should be considered as a general framework for investigating a novel retinamide like N,N-diethyl-retinamide.

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including proliferation, differentiation, and extracellular matrix homeostasis in the skin.[1][2][3] Dermal fibroblasts, the primary cell type in the dermis, are responsible for synthesizing and remodeling the extracellular matrix, primarily collagen and elastin, which provide the skin with its structural integrity and elasticity.[4] The influence of retinoids on fibroblast activity makes them a subject of intense research in dermatology and cosmetic science for their potential to ameliorate signs of aging and photoaging.[1][5]

N,N-diethyl-retinamide is a synthetic amide derivative of retinoic acid. While specific data on this compound is lacking, its structural similarity to other retinamides and retinoids suggests it may interact with the same biological pathways. This guide will explore the potential mechanisms of action, effects on proliferation, and methodologies for studying a compound like N,N-diethyl-retinamide in the context of dermal fibroblast biology.

Potential Mechanism of Action: The Retinoid Signaling Pathway

Retinoids exert their biological effects by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The hypothetical signaling pathway for N,N-diethyl-retinamide in a dermal fibroblast is depicted below:

References

- 1. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments [termedia.pl]

- 4. Dermal Fibroblasts as the Main Target for Skin Anti-Age Correction Using a Combination of Regenerative Medicine Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

Gene Expression Profiling in Response to Retinamide Treatment: A Technical Overview

Disclaimer: As of October 2025, comprehensive gene expression profiling data for N,N-diethyl-retinamide is not available in the public domain. This technical guide therefore focuses on two closely related and extensively studied retinoids: all-trans retinoic acid (ATRA) and N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) . The findings presented for these compounds may offer insights into the potential biological activities of other retinamide derivatives.

Introduction to Retinoid Signaling and Gene Regulation

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Their effects are primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors.[1][3] Upon binding to a retinoid, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] It is estimated that over 500 genes are direct or indirect targets of retinoic acid signaling.[1][5]

While ATRA is a potent activator of RARs, synthetic retinoids like Fenretinide can exert their effects through both receptor-dependent and -independent pathways.[6][7] Fenretinide, for instance, has been shown to induce apoptosis in a manner that is independent of RAR activation, potentially involving the generation of reactive oxygen species (ROS) and modulation of other signaling cascades.[6][8]

This guide provides a detailed overview of the gene expression changes induced by ATRA and Fenretinide in different biological contexts, along with the experimental methodologies used to obtain this data and the signaling pathways involved.

All-Trans Retinoic Acid (ATRA): Gene Expression in Human Skin

ATRA is widely used in dermatology to treat conditions like acne and photoaging due to its profound effects on skin cell growth and differentiation.[9]

Quantitative Gene Expression Data

The following table summarizes the significant changes in gene expression in full-thickness human skin explants 24 hours after topical application of ATRA, as determined by oligonucleotide microarrays.[9]

| Gene Symbol | Gene Name | Fold Change | Function in Skin |

| Up-regulated | |||

| SAMD9 | Sterile Alpha Motif Domain Containing 9 | 40.02 | Potential role in regulation of cell death.[9] |

| CEACAM6 | Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 | 34.64 | Cell adhesion; not previously well-described in skin.[9] |

| KRT4 | Keratin 4 | 26.97 | Involved in epidermal development and differentiation.[9] |

| C10orf54 | Chromosome 10 Open Reading Frame 54 | 14.42 | Encodes platelet receptor Gi24; function in skin unknown.[9] |

| DHRS9 | Dehydrogenase/Reductase 9 | 11.96 | Metabolism. |

| LCN2 | Lipocalin 2 | 10.73 | Involved in inflammatory responses.[9] |

| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 | - | Metabolism of retinoic acid.[9] |

| Down-regulated | |||

| Data not specified in the provided search results |

Experimental Protocol: Gene Expression Analysis in Human Skin Organ Culture

This protocol outlines the methodology for analyzing gene expression in response to topical ATRA treatment in an ex vivo human skin model.[9]

-

Tissue Source: Full-thickness human skin obtained from cosmetic surgery.

-

Explant Culture: Skin explants are cultured at the air-liquid interface on a culture medium-saturated support.

-

Treatment: All-trans retinoic acid (concentration not specified) or a placebo is topically applied to the epidermal surface of the skin explants.

-

Incubation: The treated explants are incubated for 24 hours.

-

RNA Extraction: Total RNA is isolated from the skin tissue.

-

Gene Expression Analysis:

-

Microarray: Oligonucleotide microarrays are used for global gene expression profiling.

-

Real-Time PCR (RT-PCR): Data from the microarray is validated using RT-PCR for specific genes of interest.

-

Signaling Pathway and Experimental Workflow

The canonical signaling pathway for ATRA involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABP), translocation to the nucleus, and subsequent activation of RAR/RXR heterodimers, leading to the transcription of target genes.

Caption: Canonical All-Trans Retinoic Acid (ATRA) Signaling Pathway.

N-(4-hydroxyphenyl)retinamide (Fenretinide/4-HPR): Gene Expression in Cancer Cells

Fenretinide is a synthetic retinoid that has shown promise as a chemotherapeutic and chemopreventive agent.[10] Its mechanism of action is distinct from ATRA, often inducing apoptosis even in ATRA-resistant cancer cell lines.[11]

Quantitative Gene Expression Data

The following table summarizes the differential gene expression in Huh7 human hepatocellular carcinoma cells treated with Fenretinide versus ATRA.[11][12]

| Gene Symbol | Gene Name | Treatment | Regulation by Fenretinide | Regulation by ATRA | Pathway Involvement |

| DEDD2 | Death Effector Domain Containing 2 | Fenretinide | Up-regulated | No significant change | Fas/TNFα-mediated apoptosis[11][12] |

| CASP8 | Caspase 8 | Fenretinide | Up-regulated | No significant change | Fas/TNFα-mediated apoptosis[11][12] |

| CASP4 | Caspase 4 | Fenretinide | Up-regulated | No significant change | Fas/TNFα-mediated apoptosis[11][12] |

| HSPA1A/B | Heat Shock Protein Family A (Hsp70) Member 1A/B | Fenretinide | Up-regulated | No significant change | Fas/TNFα-mediated apoptosis[11][12] |

| BIRC3 | Baculoviral IAP Repeat Containing 3 | ATRA | No significant change | Up-regulated | Apoptosis inhibition[11][12] |

| TNFAIP3 | TNF Alpha Induced Protein 3 | ATRA | No significant change | Up-regulated | Apoptosis inhibition[11][12] |

| SOSC2 | Suppressor Of Cytokine Signaling 2 | ATRA | Inhibited | Up-regulated | RAS/RAF/ERK survival pathway[11][12] |

| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | ATRA | Inhibited | Up-regulated | RAS/RAF/ERK survival pathway[11][12] |

| MEK (MAP2K) | Mitogen-Activated Protein Kinase Kinase | ATRA | Inhibited | Up-regulated | RAS/RAF/ERK survival pathway[11][12] |

| ERK (MAPK) | Mitogen-Activated Protein Kinase | ATRA | Inhibited | Up-regulated | RAS/RAF/ERK survival pathway[11][12] |

Experimental Protocol: Gene Expression Analysis in Hepatocellular Carcinoma Cells

This protocol provides a general methodology for studying the effects of Fenretinide on gene expression in a cancer cell line.[11][12]

-

Cell Culture: Huh7 human hepatocellular carcinoma cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with either Fenretinide or ATRA at a specified concentration and for a defined duration.

-

RNA Extraction: Total RNA is isolated from the treated and control cells.

-

Gene Expression Profiling:

-

Microarray Analysis: Genome-wide gene expression is profiled using microarrays.

-

-

Chromatin Immunoprecipitation (ChIP):

-

ChIP is performed using an anti-RXRα antibody to identify the DNA binding sites of the retinoid X receptor, providing insight into direct gene targets.

-

Signaling Pathway and Experimental Workflow

Fenretinide can induce apoptosis through pathways that are independent of the classical RAR/RXR signaling. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to downstream apoptotic events.

Caption: Proposed Receptor-Independent Signaling by Fenretinide.

Conclusion

While direct gene expression data for N,N-diethyl-retinamide remains elusive, the comprehensive analysis of all-trans retinoic acid and Fenretinide provides a solid foundation for understanding the potential molecular mechanisms of retinamide compounds. ATRA primarily acts through the canonical RAR/RXR pathway to regulate a wide array of genes involved in skin homeostasis. In contrast, Fenretinide demonstrates a more complex mechanism in cancer cells, inducing apoptosis through both receptor-dependent and -independent pathways, highlighting its potential as a therapeutic agent with a distinct mode of action. Future transcriptomic studies on N,N-diethyl-retinamide and other novel retinoids are warranted to fully elucidate their biological functions and therapeutic potential.

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. N-(4-hydroxyphenyl)retinamide activation of a distinct pathway signaling apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional changes in organoculture of full-thickness human skin following topical application of all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Transcriptome profiling and genome-wide DNA binding define the differential role of fenretinide and all-trans RA in regulating the death and survival of human hepatocellular carcinoma Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptome profiling and genome-wide DNA binding define the differential role of fenretinide and all-trans RA in regulating the death and survival of human hepatocellular carcinoma Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Role of N,N-diethyl-retinamide in Extracellular Matrix Protein Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Extracellular Matrix and Retinoid Modulation

The dermal extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is paramount for skin health, elasticity, and tensile strength. The primary structural components of the dermal ECM are collagen and elastin fibers, synthesized by dermal fibroblasts.[1][2]

-

Collagen , particularly Type I and Type III, is the most abundant protein in the skin, providing tensile strength and resilience.[2]

-

Elastin , and its precursor tropoelastin, forms elastic fibers that allow the skin to recoil and regain its shape after stretching.[3][4]

Retinoids, a class of compounds derived from vitamin A, are potent modulators of skin physiology. They are known to influence a wide array of cellular processes, including proliferation, differentiation, and the synthesis of ECM proteins.[5][6] Retinoids such as all-trans retinoic acid (ATRA) are well-documented for their ability to stimulate collagen production and remodel the ECM, making them a cornerstone in dermatology for treating photoaging and wrinkles.[4][6]

N,N-diethyl-retinamide is a synthetic amide derivative of retinoic acid. While its specific biological activities are not extensively documented, its structural similarity to other retinamides and retinoic acid suggests it may interact with the same molecular pathways that regulate ECM homeostasis. This guide outlines these pathways and provides the experimental framework to evaluate the potential of N,N-diethyl-retinamide as a modulator of ECM protein synthesis.

Signaling Pathways in Retinoid-Mediated ECM Synthesis

Retinoids exert their biological effects primarily through nuclear receptors, which function as ligand-dependent transcription factors.[7] The canonical pathway involves the binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Canonical RAR-RXR Signaling Pathway

The primary mechanism by which retinoids regulate gene expression is through the activation of RAR-RXR heterodimers.[7]

-

Cellular Uptake and Binding: A retinoid like N,N-diethyl-retinamide would first need to cross the cell membrane. In the cytoplasm, retinoids are typically bound by cellular retinoic acid-binding proteins (CRABPs) which facilitate their transport to the nucleus.

-

Nuclear Receptor Activation: Inside the nucleus, the retinoid binds to the Ligand-Binding Domain (LBD) of a Retinoic Acid Receptor (RARα, β, or γ). This binding event induces a conformational change in the RAR protein.

-

Heterodimerization and DNA Binding: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR). This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Upon binding to a RARE, the RAR-RXR heterodimer recruits co-activator proteins (e.g., histone acetyltransferases), which promote chromatin decondensation and initiate the transcription of target genes, including those encoding for ECM proteins like procollagen (e.g., COL1A1, COL3A1).

Crosstalk with the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of ECM homeostasis, potently stimulating fibroblast activity and collagen synthesis.[6] Retinoids can enhance this pathway. Retinol has been shown to increase the expression of TGF-β1 and its downstream effector, Connective Tissue Growth Factor (CTGF), which are crucial for activating fibroblasts to produce ECM components.[6] Therefore, N,N-diethyl-retinamide could potentially amplify ECM synthesis by upregulating key components of the TGF-β signaling cascade.

Quantitative Effects of Retinoids on ECM Protein Synthesis

While no quantitative data exists for N,N-diethyl-retinamide, studies on other retinoids demonstrate their potent effects on ECM components. The table below summarizes findings for well-characterized retinoids, providing a benchmark for potential efficacy.

| Compound | Cell/Tissue Model | Target Protein | Concentration | Result | Reference |

| All-trans Retinoic Acid (ATRA) | Human Dermal Fibroblasts | Insoluble Elastin & Collagen | Not specified | Significant increase in deposition when combined with ellagic acid | [8] |

| Retinol | Human Skin (in vivo) | TGF-β1 / CTGF | Not specified | Increased immunostaining of TGF-β1 and CTGF, regulators of ECM | [6] |

| Infrared Irradiation (as a proxy for collagen stimulation) | Human Skin (in vivo) | Type I Collagen | N/A | Significant increase persisted for 30-60 days post-treatment | [9] |

| Infrared Irradiation (as a proxy for collagen stimulation) | Human Skin (in vivo) | Type III Collagen & Elastin | N/A | Significant increase persisted for 90 days post-treatment | [9] |

Experimental Protocols for Efficacy Assessment

To determine the precise role of N,N-diethyl-retinamide in ECM synthesis, a series of in vitro experiments using human dermal fibroblasts (HDFs) is required. Below are detailed methodologies for key assays.

Protocol: Fibroblast Culture and Treatment

This protocol establishes the primary cell culture model for testing the compound.

-

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

N,N-diethyl-retinamide stock solution (in DMSO)

-

Vehicle control (DMSO)

-

96-well and 6-well tissue culture plates

-

-

Methodology:

-

Cell Maintenance: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Once cells reach 80-90% confluency, trypsinize and seed them into 96-well plates (for viability/collagen assays) or 6-well plates (for RNA/protein extraction) at a density of 5,000 cells/cm². Allow cells to adhere for 24 hours.

-

Serum Starvation (Optional): To synchronize cells and reduce baseline ECM production from serum growth factors, replace the medium with low-serum (0.5% FBS) DMEM for 12-24 hours prior to treatment.

-

Treatment: Prepare serial dilutions of N,N-diethyl-retinamide in the appropriate culture medium. Remove the old medium from the cells and add the treatment media. Include a vehicle-only control group. A positive control, such as TGF-β1 (5 ng/mL), should also be included.

-

Incubation: Return plates to the incubator for the desired time points (e.g., 24h for gene expression, 48-72h for protein deposition).

-

Protocol: Quantification of Total Collagen Synthesis (Sirius Red Assay)

This colorimetric assay is a simple, cost-effective method to measure total collagen deposited by cells.[10][11]

-

Materials:

-

Sirius Red dye solution (0.1% Direct Red 80 in saturated picric acid)

-

0.05 M Acetic Acid

-

0.1 M Sodium Hydroxide (NaOH)

-

Kahle's fixative solution (or 4% paraformaldehyde)

-

Phosphate-Buffered Saline (PBS)

-

-

Methodology:

-

Sample Collection: After the treatment period, collect the cell culture medium (for secreted collagen) and wash the cell layer with PBS.

-

Fixation: Fix the cell layer by adding a fixative solution and incubating for 10 minutes at room temperature.

-

Staining: Aspirate the fixative, wash with water, and add Sirius Red dye solution to each well. Incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Aspirate the unbound dye and wash the wells repeatedly with 0.05 M acetic acid until the washing solution is clear.

-

Elution: Add 0.1 M NaOH to each well to dissolve the bound dye. Incubate for 30 minutes with agitation.

-

Quantification: Transfer the eluted dye solution to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader. Collagen quantity is directly proportional to the absorbance.

-

Protocol: Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) measures the mRNA levels of specific genes, providing insight into the transcriptional regulation of ECM components.[12]

-

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (reverse transcriptase)

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (e.g., for COL1A1, COL3A1, ELN, MMP1, and a housekeeping gene like GAPDH or ACTB)

-

qRT-PCR instrument

-

-

Methodology:

-

RNA Extraction: Following treatment in 6-well plates, lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qRT-PCR Reaction: Set up the PCR reaction by combining cDNA, SYBR Green master mix, and forward/reverse primers for each gene of interest in a PCR plate.

-

Amplification: Run the plate in a qRT-PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle control group.

-

Conclusion and Future Directions

The established biological activity of retinoids in promoting ECM synthesis provides a strong rationale for investigating novel synthetic derivatives like N,N-diethyl-retinamide. The canonical RAR-RXR signaling pathway, along with potential modulation of the TGF-β cascade, represents the most probable mechanism of action. While direct evidence is currently lacking, the experimental framework provided in this guide offers a clear and robust path for elucidating the specific effects of N,N-diethyl-retinamide. Future research should focus on executing these in vitro assays to generate quantitative data on its ability to upregulate collagen and elastin gene expression and protein deposition. Such studies will be critical in determining its potential as a novel agent for dermatological and cosmetic applications aimed at improving skin integrity and combating the signs of aging.

References

- 1. Dermal Fibroblasts as the Main Target for Skin Anti-Age Correction Using a Combination of Regenerative Medicine Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unveiling extracellular matrix assembly: Insights and approaches through bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-Term Evaluation of Collagen and Elastin Following Infrared (1100 to 1800 nm) Irradiation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Landscape of N,N-diethyl-retinamide: An In-Depth Technical Guide Based on Preliminary In Vitro Studies of Analogs

Disclaimer: Direct in vitro cytotoxicity studies on N,N-diethyl-retinamide are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the well-documented cytotoxic properties of its close structural analog, Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR), and considers the cellular effects of N,N-diethyl-meta-toluamide (DEET). This information is intended for researchers, scientists, and drug development professionals as a foundational resource for hypothesis generation and experimental design.

Executive Summary

This technical guide delves into the preliminary in vitro cytotoxic profile of retinamide structures, with a primary focus on Fenretinide as a surrogate for N,N-diethyl-retinamide. Fenretinide, a synthetic derivative of all-trans-retinoic acid, has demonstrated significant cytotoxic and apoptotic effects across a spectrum of cancer cell lines. Its primary mechanism of action is believed to be independent of nuclear retinoid receptors and is largely attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death.[1][2][3][4] Concurrently, we will touch upon the known cytotoxic effects of DEET, which has been shown to inhibit cell proliferation in a dose-dependent manner in certain cell types.[5] This document provides a synthesis of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the potential cytotoxic mechanisms of novel retinamide compounds.

Data Presentation: In Vitro Cytotoxicity of Fenretinide (4-HPR)

The cytotoxic efficacy of Fenretinide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Fenretinide vary depending on the cell line, exposure time, and the specific assay used.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Type |

| Human Melanoma (10 cell lines) | Melanoma | 5 - 28 | Not Specified | Not Specified |

| Glioma (D54, U251, U87MG, EFC-2) | Glioma | 1-100 (dose-dependent) | Time-dependent | Not Specified |

| Acute Myelocytic Leukemia (NB-4) | Leukemia | ~5 (for max apoptosis) | 24, 48, 72 | MTT Assay |

| Medulloblastoma (DAOY, ONS-76) | Medulloblastoma | 2.5 - 10 | 24 | Not Specified |

| Cervical Carcinoma (C33A) | Cervical Cancer | >3 | 6 - 24 | Not Specified |

| Non-Small-Cell Lung Cancer (A549) | Lung Cancer | Concentration-dependent | Not Specified | Soft Agar Assay |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (e.g., Fenretinide)

-

Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]

-

96-well plates

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-